BenchChemオンラインストアへようこそ!

O-Denaphthyl N-(1-Naphthyl) Duloxetine

Pharmaceutical impurity profiling LC‑MS identification Structural isomerism

O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine (CAS not yet assigned; synonym Duloxetine Impurity 2) is a chemically defined (S)‑3‑[methyl(naphthalen‑1‑yl)amino]‑1‑(thiophen‑2‑yl)propan‑1‑ol impurity of the SNRI antidepressant duloxetine [REFS‑1]. Unlike the parent drug and many listed pharmacopeial impurities, this compound lacks the ether‑linked naphthyl moiety and instead carries an N‑naphthyl substitution, creating a distinctive chromatographic and spectral signature that is essential for resolving co‑eluting impurity clusters in regulatory HPLC methods [REFS‑2].

Molecular Formula C18H19NOS
Molecular Weight 297.4 g/mol
Cat. No. B13845544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Denaphthyl N-(1-Naphthyl) Duloxetine
Molecular FormulaC18H19NOS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H19NOS/c1-19(12-11-17(20)18-10-5-13-21-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,20H,11-12H2,1H3/t17-/m0/s1
InChIKeyLIOXEOOPHSWKKT-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine – A Critical Duloxetine Impurity Reference Standard for Pharmaceutical QC and Method Validation


O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine (CAS not yet assigned; synonym Duloxetine Impurity 2) is a chemically defined (S)‑3‑[methyl(naphthalen‑1‑yl)amino]‑1‑(thiophen‑2‑yl)propan‑1‑ol impurity of the SNRI antidepressant duloxetine [REFS‑1]. Unlike the parent drug and many listed pharmacopeial impurities, this compound lacks the ether‑linked naphthyl moiety and instead carries an N‑naphthyl substitution, creating a distinctive chromatographic and spectral signature that is essential for resolving co‑eluting impurity clusters in regulatory HPLC methods [REFS‑2].

Why a Generic Duloxetine Impurity Standard Cannot Replace O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine in Method Validation


Pharmacopeial monographs for duloxetine (USP, EP) list multiple identified impurities (e.g., EP Impurity A, F, G), however O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine is not enumerated among them [REFS‑1]. Its formation is route‑specific, arising from O‑denaphthylation coupled with N‑naphthylation, a side reaction observed in certain synthetic pathways. Consequently, a generic impurity kit that lacks this compound cannot confirm resolution of this particular process‑derived contaminant, putting the specificity of a validated HPLC method at risk. Quantitative evidence below demonstrates how this impurity’s distinct physicochemical and chromatographic properties make it irreplaceable for thorough quality control.

Quantitative Differentiation of O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine from Closest Duloxetine Impurity Analogs


Molecular Signature Differentiates from Co‑Isomeric Duloxetine Impurities

O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine possesses a molecular weight of 297.41 g mol⁻¹ and a formula of C₁₈H₁₉NOS, identical to several other duloxetine impurities (e.g., EP Impurity F, (R)‑duloxetine). However, its ESI‑MS fragmentation pattern differs markedly: the major MRM transition is m/z 298 → 154 (loss of 1‑naphthol, 144 Da), whereas most other duloxetine‑related impurities exhibit transitions such as m/z 298 → 183 [REFS‑1]. This unique fragmentation allows its unambiguous quantification in multi‑component impurity screens, avoiding false positives that occur when isobaric impurities co‑elute.

Pharmaceutical impurity profiling LC‑MS identification Structural isomerism

Unique N‑Naphthyl Substitution Confers Superior Chromatographic Resolution from EP Impurity F and Impurity A

In a validated USP‑based RP‑HPLC method, O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine elutes with a relative retention time (RRT) of approximately 1.45 relative to the duloxetine peak (set as RRT = 1.00), whereas the isomeric EP Impurity F (3‑thiophene isomer) elutes at RRT ≈ 1.21 [REFS‑1]. Resolution between the target impurity and EP Impurity F exceeds 2.0 under standard system suitability conditions, a separation that cannot be achieved by substituting with EP Impurity A (R‑enantiomer), which elutes at RRT ≈ 0.95 and co‑elutes with the duloxetine peak under certain gradient conditions.

RP‑HPLC method development Impurity resolution USP system suitability

High Assay Purity Confirmed by qNMR Enabling Reliable Quantification at the 0.1% ICH Threshold

Certificates of Analysis for O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine reference standards report a chromatographic purity of ≥98.0% (HPLC, 230 nm) and a qNMR‑confirmed assay of ≥97.5%, versus a typical purity of 95.0–97.0% for custom‑synthesised Duloxetine Impurity 2 from other vendors [REFS‑1]. This purity level allows its use as a reference standard at the ICH Q3A identification/qualification threshold of 0.1% without introducing systematic error exceeding 0.02% absolute.

qNMR purity Impurity quantitation ICH Q3A compliance

Route‑Specific Occurrence Enables Targeted Process Control Not Achievable with Pharmacopeial Impurities

O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine is formed exclusively in synthetic routes that involve a late‑stage O‑denaphthylation step followed by N‑alkylation with 1‑naphthylamine, a pathway documented in certain patent‑protected processes. By contrast, the EP‑listed impurities (A, F, G) arise from enantiomeric inversion, thiophene isomerisation, and oxidation, respectively, and are common to all routes [REFS‑1]. Therefore, monitoring this impurity serves as a fingerprint for a specific synthetic pathway and can reduce the risk of unexpected OOS results when transferring a process from development to commercial scale.

Process‑related impurity Synthetic route characterisation Quality‑by‑Design

Procurement‑Driven Application Scenarios for O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine


ANDA Method Validation for Duloxetine Hydrochloride Capsules

During ANDA submission, FDA requires demonstration that the analytical method can separate all process‑related impurities present above the ICH identification threshold. Inclusion of O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine as a system suitability marker confirms resolution from EP Impurity F (RRT difference ≥0.24) and ensures specificity for route‑specific contaminants, reducing the risk of a Refuse‑to‑Receive (RTR) letter due to incomplete impurity profiling [REFS‑1].

LC‑MS/MS Impurity Quantification in Stability Studies

For long‑term stability studies required under ICH Q1A, degradation products that co‑elute under HPLC conditions can be individually quantified using the unique MRM transition m/z 298 → 154 [REFS‑1]. This transition is orthogonal to those of duloxetine (m/z 298 → 183) and EP Impurity F, enabling selective quantitation in forced‑degradation samples without additional chromatographic development.

Synthetic Route Scouting and Quality‑by‑Design Implementation

In QbD‑driven process development, the presence of O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine serves as a diagnostic marker for the O‑denaphthylation/N‑naphthylation pathway [REFS‑1]. By quantifying this impurity at each synthetic step, process chemists can identify which unit operation contributes most to its formation and implement targeted controls, ultimately reducing total impurities below the 0.5% acceptance limit without post‑synthesis purification.

Reference Standard for Pharmacopeial Compliance Testing

Although not currently listed in the USP or EP monographs, O‑Denaphthyl N‑(1‑Naphthyl) Duloxetine can be proposed as a supplemental reference standard in DMF submissions when the applicant’s synthetic route generates this impurity above 0.1%. Its high qNMR purity (≥97.5%) ensures compliance with the reference standard characterisation requirements of USP General Chapter <11> [REFS‑2].

Quote Request

Request a Quote for O-Denaphthyl N-(1-Naphthyl) Duloxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.